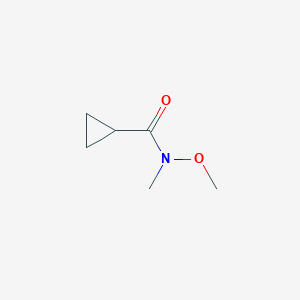
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is a biochemical compound used for proteomics research . It has a molecular formula of C10H9NO6S and a molecular weight of 271.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is represented by the molecular formula C10H9NO6S . Unfortunately, the specific structural details are not available from the search results.Physical And Chemical Properties Analysis
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde has a molecular weight of 271.25 g/mol . The compound’s other physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Application Summary
Organic Synthesis:
In organic synthesis, Nitro-MSMA serves as a versatile building block for the construction of more complex molecules. Its unique structure, which combines a nitro group, a sulfonyl group, and a malondialdehyde moiety, allows for diverse chemical transformations. Researchers use Nitro-MSMA to introduce the MSOC (methylsulfonyl-2-nitrophenyl) group into various organic compounds . This functional group exhibits extreme acid stability, high base lability, and high polarity, enhancing solubility in polar solvents.
Medicinal Chemistry:
Nitro-MSMA has potential applications in drug discovery and development. Researchers explore its pharmacological properties, aiming to design novel compounds with improved bioactivity. The compound’s unique structure may contribute to its interaction with biological targets, making it an interesting scaffold for drug design.
Biochemical Research:
In biochemical studies, Nitro-MSMA can serve as a probe or reagent. Its reactivity with nucleophiles, such as thiols, allows for specific labeling of biomolecules. Researchers use it to modify proteins, peptides, and other biological molecules, enabling studies on protein function, enzyme activity, and cellular processes.
Summary of Results or Outcomes
Organic Synthesis:
The successful incorporation of Nitro-MSMA into complex molecules leads to diverse chemical libraries. Researchers have synthesized novel compounds with potential applications in materials science, catalysis, and pharmaceuticals.
Medicinal Chemistry:
By modifying Nitro-MSMA derivatives, researchers identify lead compounds with desired pharmacological properties. These compounds undergo further optimization to improve efficacy, selectivity, and safety profiles.
Biochemical Research:
Studies using Nitro-MSMA-labeled biomolecules provide insights into protein function, protein-protein interactions, and cellular processes. Quantitative data from experiments help validate hypotheses and guide further investigations.
Propiedades
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOAYHMNVGYGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(C=O)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371734 |
Source


|
| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde | |
CAS RN |
197251-71-1 |
Source


|
| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)
